N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex
CAS No.: 1215667-16-5
Cat. No.: VC0014176
Molecular Formula: C16H21N3O10
Molecular Weight: 415.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215667-16-5 |
|---|---|
| Molecular Formula | C16H21N3O10 |
| Molecular Weight | 415.355 |
| IUPAC Name | 1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |
| Standard InChI Key | AQUFMAPQJCPCRK-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |
Introduction
Chemical Identity and Physical Properties
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is a homobifunctional crosslinking reagent characterized by two reactive N-hydroxysuccinimide (NHS) ester groups that readily form amide bonds with primary amines. This compound is identified by CAS number 1215667-16-5 and possesses the molecular formula C16H21N3O10. With a molecular weight of 415.355 g/mol, this complex incorporates β-alanine as a spacer between its reactive NHS ester groups, providing optimal distance for crosslinking applications.
The compound's structure facilitates its function as a bioconjugation reagent, with the 1,4-dioxane component serving as a stabilizing complex. The chemical representation can be expressed using various notations, as detailed in the table below:
| Identification Parameter | Value |
|---|---|
| CAS No. | 1215667-16-5 |
| Molecular Formula | C16H21N3O10 |
| Molecular Weight | 415.355 g/mol |
| InChI | InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |
The homobifunctional nature of this compound, featuring symmetrical reactive groups, makes it particularly valuable for creating defined crosslinks between biomolecules containing primary amine groups. This structure facilitates controlled bioconjugation reactions with predictable outcomes and defined spacer lengths between conjugated molecules.
Reaction Mechanism and Biochemical Activity
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex functions primarily through its NHS ester groups, which demonstrate high reactivity toward primary amines. The reaction proceeds through nucleophilic attack of the amine group on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group .
The reaction mechanism involves several key steps:
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Nucleophilic attack by the primary amine on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Rearrangement and elimination of the NHS leaving group
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Formation of a stable amide bond between the reagent and the target molecule
This mechanism enables highly specific coupling reactions that proceed efficiently under mild conditions, typically at room temperature and in a range of solvent systems. The NHS ester groups in this compound are susceptible to competing hydrolysis reactions in aqueous environments, which can reduce coupling efficiency. These competing reactions follow specific kinetics that depend on pH, temperature, and buffer composition .
Spectroscopic Characterization
The compound exhibits characteristic spectral features that assist in its identification and reaction monitoring. Infrared spectroscopy reveals distinctive carbonyl stretching bands, including a symmetric carbonyl stretch (νs(C═O)) at approximately 1780 cm−1 and a broader asymmetric carbonyl stretch (νa(C═O)) between 1750 and 1675 cm−1 . These spectral features serve as important markers for confirming the presence and integrity of NHS ester functionality in the compound.
Additional characteristic bands include:
| Band Position | Assignment |
|---|---|
| 1780 cm−1 | Symmetric carbonyl stretch (νs(C═O)) |
| 1750-1675 cm−1 | Asymmetric carbonyl stretches (νa(C═O)) |
| 1219 cm−1 | Asymmetric C–N–C stretch (νa(C–N–C)) |
| 1078 cm−1 | C–O stretch (ν(C–O)) |
X-ray photoelectron spectroscopy (XPS) provides additional characterization data for surfaces modified with this compound. The O(1s) spectrum typically shows peaks at approximately 532.1 eV (carbonyl oxygen) and 534.4 eV (NHS ester oxygen), while the N(1s) spectrum exhibits a peak at 401.6 eV (succinimidyl nitrogen) . These spectroscopic features are valuable for monitoring reaction progress and confirming successful conjugation.
Applications in Peptide Chemistry
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex has found extensive application in peptide synthesis and modification. The compound's ability to form stable amide bonds makes it ideal for introducing spacer arms between peptide segments, thereby reducing steric hindrance and improving the accessibility of functional groups in complex molecular constructs.
Peptide Synthesis and Modification
In peptide synthesis, this compound serves multiple functions:
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Introduction of β-alanine spacers between peptide segments
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Activation of carboxylic acid groups for peptide bond formation
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Functionalization of peptides with reactive NHS ester groups for subsequent conjugation
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Creation of branched peptide structures through controlled crosslinking reactions
These applications utilize the compound's dual NHS ester functionality to create precisely defined structures with controlled spacing between reactive sites. The β-alanine component provides flexibility in the resulting conjugates, which can enhance biological activity and reduce steric constraints in complex biomolecular assemblies.
Protein Conjugation
The compound facilitates protein conjugation through reaction with primary amine groups, particularly those found in lysine residues and at protein N-termini. This reactivity enables the creation of protein-protein conjugates, protein-peptide hybrids, and protein-polymer constructs with defined linkages.
A significant advantage of this reagent in protein conjugation is its ability to create less heterogeneous polyethylene glycol (PEG)-protein conjugates compared to other crosslinking strategies. This homogeneity is crucial for developing consistent bioconjugates with predictable pharmacokinetic and pharmacodynamic properties.
Reaction Conditions and Optimization
The reactions involving N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex typically proceed under specific conditions to maximize coupling efficiency while minimizing competing side reactions. Optimal reaction parameters include:
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Dimethylformamide | Aprotic organic solvents preserve NHS ester reactivity |
| Temperature | Room temperature (20-25°C) | Higher temperatures accelerate hydrolysis |
| pH | 7.2-8.5 for aqueous buffers | Balance between amine reactivity and hydrolysis |
| Reaction time | 1-4 hours | Depends on amine concentration and accessibility |
| Concentration | 1-10 mM | Higher concentrations may promote crosslinking |
The competition between aminolysis (productive reaction) and hydrolysis (undesired side reaction) represents a significant challenge when working with NHS ester compounds in aqueous environments. The rate of hydrolysis increases with pH, while the rate of aminolysis depends on both pH and the concentration of available primary amines . Optimizing these parameters is essential for achieving high coupling efficiencies in bioconjugation reactions.
Medical and Biotechnological Applications
The unique properties of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex have led to its adoption in various medical and biotechnological applications. Its ability to form stable conjugates with controlled spacing has proven valuable in developing advanced drug delivery systems and diagnostic tools.
Drug Delivery Systems
In drug delivery applications, this compound enables:
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Conjugation of therapeutic proteins to polymers for extended circulation time
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Creation of antibody-drug conjugates with defined drug-antibody ratios
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Development of multi-functional nanoparticles through surface modification
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Formation of hydrogels with controlled degradation and release properties
These applications leverage the compound's ability to create stable linkages that can withstand physiological conditions while providing optimal spacing between conjugated components.
Diagnostic Tools
For diagnostic applications, the compound facilitates:
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Attachment of recognition elements (antibodies, aptamers) to detection platforms
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Creation of multi-functional biosensors through controlled conjugation
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Development of imaging agents through protein-dye conjugation
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Formation of stable reagents for immunoassays and other analytical techniques
The precision and stability of the conjugates formed using this compound contribute to improved sensitivity and specificity in diagnostic applications.
Synthesis and Industrial Production
The synthesis of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex involves a multi-step process that begins with β-alanine as a starting material. The general synthetic route involves:
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Activation of β-alanine through reaction with N-succinimidoxycarbonyl chloride
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Formation of N-succinimidoxycarbonyl-β-alanine as an intermediate
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Activation of the carboxylic acid group through reaction with N-hydroxysuccinimide in the presence of coupling agents like dicyclohexylcarbodiimide (DCC)
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Complexation with 1,4-dioxane to form the final product
This synthetic approach yields a compound with high purity and well-defined structure, suitable for applications in research and biotechnology. Industrial production typically involves careful control of reaction conditions and purification steps to ensure consistent quality and performance.
Comparison with Related Compounds
N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex represents one of several NHS-based crosslinking reagents available for bioconjugation applications. Comparing this compound with related reagents highlights its unique properties and advantages in specific applications.
| Compound | Spacer Arm | Reactive Groups | Key Applications | Advantages |
|---|---|---|---|---|
| DSP (Dithiobis(succinimidyl propionate)) | Disulfide-containing | NHS esters | Reversible protein crosslinking | Cleavable under reducing conditions |
| BS3 (Bis(sulfosuccinimidyl)suberate) | 11.4 Å | Sulfo-NHS esters | Water-soluble crosslinking | Improved water solubility |
| N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester | β-alanine | NHS esters | Peptide synthesis, conjugation | Defined spacer arm with flexible β-alanine |
The β-alanine spacer in N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex provides a unique combination of length, flexibility, and chemical stability compared to other homobifunctional NHS ester reagents. These properties make it particularly suitable for applications requiring defined spacing between conjugated molecules .
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